Adenosylcob(III)yrinic acid a,c-diamide Adenosylcob(III)yrinic acid a,c-diamide Adenosylcob(III)yrinic acid a,c-diamide is a cobalt corrinoid that is cob(III)yrinic acid a,c-diamide having a 5'-adenosyl group attached to the central cobalt atom. It has a role as a mouse metabolite. It derives from a cob(III)yrinic acid a,c diamide. It is a conjugate acid of an adenosylcob(III)yrinate a,c-diamide(4-).
Brand Name: Vulcanchem
CAS No.:
VCID: VC1934331
InChI: InChI=1S/C45H62N6O12.C10H12N5O3.Co/c1-21-36-24(10-13-32(56)57)41(3,4)28(49-36)18-27-23(9-12-31(54)55)43(6,19-29(46)52)39(48-27)22(2)37-25(11-14-33(58)59)44(7,20-30(47)53)45(8,51-37)40-26(17-35(62)63)42(5,38(21)50-40)16-15-34(60)61;1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H10,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);2-4,6-7,10,16-17H,1H2,(H2,11,12,13);/q;-1;+3/p-1/t23-,24-,25-,26+,40-,42-,43+,44+,45+;4-,6-,7-,10-;/m11./s1
SMILES:
Molecular Formula: C55H73CoN11O15+
Molecular Weight: 1187.2 g/mol

Adenosylcob(III)yrinic acid a,c-diamide

CAS No.:

Cat. No.: VC1934331

Molecular Formula: C55H73CoN11O15+

Molecular Weight: 1187.2 g/mol

* For research use only. Not for human or veterinary use.

Adenosylcob(III)yrinic acid a,c-diamide -

Specification

Molecular Formula C55H73CoN11O15+
Molecular Weight 1187.2 g/mol
IUPAC Name (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid;cobalt(3+)
Standard InChI InChI=1S/C45H62N6O12.C10H12N5O3.Co/c1-21-36-24(10-13-32(56)57)41(3,4)28(49-36)18-27-23(9-12-31(54)55)43(6,19-29(46)52)39(48-27)22(2)37-25(11-14-33(58)59)44(7,20-30(47)53)45(8,51-37)40-26(17-35(62)63)42(5,38(21)50-40)16-15-34(60)61;1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H10,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);2-4,6-7,10,16-17H,1H2,(H2,11,12,13);/q;-1;+3/p-1/t23-,24-,25-,26+,40-,42-,43+,44+,45+;4-,6-,7-,10-;/m11./s1
Standard InChI Key OQTDHDDYVKUSEW-NQYRMHKHSA-M
Isomeric SMILES C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O)/C)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N.[CH2-][C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3]
Canonical SMILES CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N)C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3]

Introduction

Chemical Identity and Basic Properties

Adenosylcob(III)yrinic acid a,c-diamide is a cobalt corrinoid molecule that consists of cob(III)yrinic acid a,c-diamide with a 5'-adenosyl group attached to the central cobalt atom. The compound serves as a crucial intermediate in the cobalamin biosynthetic pathway . It functions as a mouse metabolite and is found in or produced by various organisms, including Escherichia coli strain K12, MG1655 .

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of adenosylcob(III)yrinic acid a,c-diamide:

PropertyValue
Molecular FormulaC55H73CoN11O15
Molecular Weight1187.2 g/mol
Exact Mass1186.4620
Physical StateSolid
Acid-Base PropertiesConjugate acid of adenosylcob(III)yrinate a,c-diamide(4-)
Creation Date (PubChem)2008-01-31
Modification Date (PubChem)2025-04-05

Synonyms and Identifiers

This compound is known by several names and identifiers across various biochemical databases:

DatabaseIdentifierSynonyms
PubChemCID 23657835Adenosylcob(III)yrinic acid a,c-diamide
ChEBICHEBI:2482Adenosyl cobyrinate diamide, Adenosyl cobyrinate a,c diamide
KEGGC06506Adenosylcobyrinic acid a,c-diamide
HMDBHMDB0001083Adenosyl cobyrinic acid a,c diamide
MetaCycCPD-690Adenosyl-cob(III)yrinate a,c-diamide

Structural Characteristics

Adenosylcob(III)yrinic acid a,c-diamide features a complex corrin ring structure with a central cobalt atom in the +3 oxidation state. The compound has a 5'-deoxyadenosine moiety attached to the cobalt atom as the upper axial ligand . The corrin ring system contains eight methyl groups, two acetamide side chains (at positions a and c), and five carboxylic acid groups .

Component Structure

The molecule can be understood as consisting of two main components:

  • Cob(III)yrinic acid a,c-diamide - the corrin ring structure with the central cobalt ion

  • 5'-Deoxyadenosine (CID 439182) - attached to the central cobalt atom

This structural arrangement gives the molecule its distinctive biochemical properties and reactivity in enzymatic reactions involved in vitamin B12 biosynthesis.

Biosynthesis and Metabolic Pathway

Adenosylcob(III)yrinic acid a,c-diamide is an important intermediate in the biosynthesis of cobalamin (vitamin B12). Its biosynthesis represents one of the most complex metabolic pathways in nature, requiring approximately 30 different enzymes .

Biosynthetic Routes

Two distinct yet similar routes exist for the biosynthesis of this compound:

  • Oxygen-dependent (aerobic) pathway

  • Oxygen-independent (anaerobic) pathway

These pathways diverge at precorrin-2 and merge again at adenosylcobyrate. The major differences between these routes include the timing of cobalt insertion, oxygen requirements, and the nature of the extruded carbon fragment lost during ring construction .

Enzymatic Conversions

The formation of adenosylcob(III)yrinic acid a,c-diamide involves several key enzymatic steps:

EnzymeReactionCofactors
Cobyrinic acid a,c-diamide synthaseCobyrinic acid → Cobyrinic acid c-monoamide → Cobyrinic acid a,c-diamideATP, Mg²⁺
Cob(I)yrinic acid a,c-diamide adenosyltransferase (MMAB)ATP + Cob(I)yrinate a,c diamide → Triphosphate + Adenosylcob(III)yrinic acid a,c-diamideATP

The research by Debussche et al. (1990) demonstrated that the amidation process follows a specific sequence where the first amino group is introduced at position c only, and then the c-monoamide is further amidated at position a .

Enzymatic Reactions and Biochemical Pathways

Key Enzymatic Transformations

Adenosylcob(III)yrinic acid a,c-diamide participates in several enzymatic reactions that are critical to cobalamin biosynthesis:

  • It is formed from Cob(I)yrinate a,c diamide in a reaction catalyzed by Cob(I)yrinic acid a,c-diamide adenosyltransferase (MMAB, Uniprot ID: Q96EY8) .

  • It serves as a substrate in the cobalamin biosynthetic pathway (KEGG pathway: map00860 - Porphyrin metabolism) .

  • It is part of the module M00122 (Cobalamin biosynthesis, cobyrinate a,c-diamide => cobalamin) .

Research Findings and Experimental Studies

Purification and Characterization Studies

Significant research has been conducted on the enzymes that process adenosylcob(III)yrinic acid a,c-diamide. Debussche et al. (1990) purified cobyrinic acid a,c-diamide synthase 155-fold to homogeneity from extracts of a recombinant strain of Pseudomonas denitrificans . Their findings established that:

  • The enzyme is ATP-dependent and requires Mg²⁺ ions

  • It exhibits a broad maximum activity around pH 7.3 (6.8 to 8.0)

  • When (aq)₂cobyrinic acid was used as the substrate, the a,c-diamide derivative was the main product formed during incubation

Biological Significance and Distribution

Organismal Distribution

The compound and its related enzymatic machinery show interesting distribution patterns across the tree of life:

Organism TypePresence/Utilization
ProkaryotesPresent and utilized
Animals (including humans)Present and utilized
ProtistsPresent and utilized
PlantsGenerally not utilized
FungiGenerally not utilized

Role in Vitamin B12 Metabolism

As an intermediate in cobalamin biosynthesis, adenosylcob(III)yrinic acid a,c-diamide plays a crucial role in the production of vitamin B12, which is essential for:

  • DNA synthesis and regulation

  • Fatty acid synthesis and energy production

  • Methyl group transfer reactions

  • Proper neurological function

  • Red blood cell formation

Recent research has utilized fluorescent corrinoid analogues to follow the journey of cobalamin in different organisms and systems, providing insights into vitamin B12 metabolism and cellular localization .

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